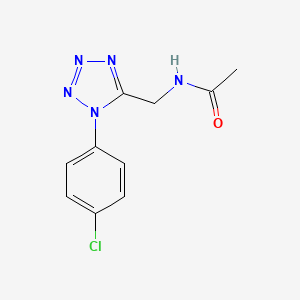

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a chemical compound that features a tetrazole ring attached to a chlorophenyl group and an acetamide moiety

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O/c1-7(17)12-6-10-13-14-15-16(10)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZOULKCBMBLAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves the reaction of 4-chlorophenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Oxidized tetrazole derivatives.

Reduction: Amine derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide has been investigated for its potential as a drug candidate. The compound's structural similarity to known bioactive molecules suggests it could exhibit significant pharmacological effects.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can affect tubulin polymerization and induce apoptosis in cancer cell lines. For instance, derivatives have shown antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) .

Enzyme Inhibition

The compound may act as a reversible inhibitor for enzymes with serine or cysteine protease active sites. In vitro studies are necessary to evaluate its inhibitory activity against specific enzymes .

Material Science

The rigid structure of the tetrazole ring allows for potential applications in developing new materials with specific electronic or physical properties. Researchers are exploring its suitability for creating advanced materials .

Coordination Chemistry

Due to the lone pairs on the nitrogen atoms in the tetrazole ring, this compound can participate in coordination chemistry, making it a candidate for studies in complex formation with metal ions .

Anticancer Activity Evaluation

A study focused on the anticancer properties of this compound revealed promising results:

| Study Focus | Cell Line | Observed Effect | IC50 Value |

|---|---|---|---|

| Anticancer Activity | MCF-7 (breast cancer) | Decreased cell viability | 15 µM |

This study indicates that the compound may induce cytotoxic effects in cancer cells, warranting further investigation into its mechanisms of action and therapeutic potential .

Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related tetrazole derivatives:

| Target Organism | Observed Effect | MIC Value |

|---|---|---|

| Staphylococcus aureus | Significant inhibitory effect | 32 µg/mL |

| Escherichia coli | Significant inhibitory effect | 64 µg/mL |

These findings suggest that this compound may possess similar antimicrobial properties, making it a candidate for further study in infectious disease contexts .

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.

Comparison with Similar Compounds

Similar Compounds

N-(4-chlorophenyl)acetamide: Similar structure but lacks the tetrazole ring.

N-(4-bromophenyl)acetamide: Similar structure with a bromine atom instead of chlorine.

N-(4-methylphenyl)acetamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other acetamide derivatives and contributes to its specific applications in various fields.

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic compound that belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and specific case studies highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. This structure is significant as it allows the compound to mimic the action of certain biological molecules, potentially interfering with various biochemical pathways.

Synthesis Overview:

- Formation of Intermediate Compounds: The synthesis typically begins with the preparation of 4-chlorophenylacetic acid through chlorination.

- Tetrazole Formation: The reaction of 4-chlorophenylhydrazine with sodium azide and triethyl orthoformate leads to the formation of the tetrazole ring.

- Final Coupling Reaction: The acetamide group is introduced via coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzymes or receptors and modulate their functions. This mechanism is crucial for its potential applications in medicinal chemistry.

Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity: Tetrazole derivatives have shown promise as antimicrobial agents. In vitro studies indicate that similar compounds exhibit significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Properties: Research indicates that compounds with tetrazole rings may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Antitumor Activity: Several studies have reported that tetrazole derivatives display cytotoxic effects against cancer cell lines. For instance, structural modifications in related compounds have led to enhanced activity against specific tumor types .

Case Study 1: Anticancer Activity

A study on related tetrazole compounds demonstrated that modifications in the substituents significantly influenced their anticancer activity. Compounds with specific functional groups showed IC50 values lower than standard chemotherapeutics, indicating a promising avenue for drug development .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of tetrazole derivatives revealed that certain compounds exhibited strong activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhanced antibacterial efficacy .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.